molecular formula C20H21FN4O2 B2963636 2-amino-6-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758700-98-0

2-amino-6-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2963636
CAS No.: 758700-98-0
M. Wt: 368.412
InChI Key: PAZFEDQMWDRDNK-UHFFFAOYSA-N
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Description

The compound 2-amino-6-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a bicyclic pyrano[3,2-c]pyridine core with key substituents:

  • 6-(2-Dimethylaminoethyl): A polar group that may improve solubility and modulate interactions with biological targets.
  • 7-Methyl: Adds steric bulk and influences conformational stability.

Molecular Formula: C₂₀H₂₁FN₄O₂ Average Mass: 368.412 g/mol Monoisotopic Mass: 368.164854 g/mol .

Properties

IUPAC Name

2-amino-6-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-12-10-16-18(20(26)25(12)9-8-24(2)3)17(15(11-22)19(23)27-16)13-4-6-14(21)7-5-13/h4-7,10,17H,8-9,23H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZFEDQMWDRDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 4 (Aryl Groups)

Compound Name Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield Key Features
Target Compound 4-Fluorophenyl C₂₀H₂₁FN₄O₂ 368.41 N/A N/A Fluorine enhances electronic effects and bioavailability
3w () 4-Nitrophenyl C₂₃H₂₀N₄O₃* 408.44 274–276 82% Nitro group increases polarity but may reduce metabolic stability
3ad () 4-Methoxyphenyl C₁₇H₁₄N₂O₄ 310.31 248–250 86% Methoxy group is electron-donating, altering electronic distribution
CID 3846891 () 4-Chlorophenyl C₂₂H₁₇ClN₄O₂ 428.85 N/A N/A Chlorine provides bulkier hydrophobicity compared to fluorine

*Estimated based on substituents.

Key Observations :

  • Electron Effects : Fluorine (target) and chlorine (CID 3846891) are electron-withdrawing, while methoxy (3ad) is electron-donating.
  • Bioavailability : Fluorine’s small size and high electronegativity improve membrane permeability compared to nitro (3w) or methoxy groups .

Substituent Variations at Position 6 (Alkyl/Amino Groups)

Compound Name Position 6 Substituent Molecular Formula Key Features
Target Compound 2-(Dimethylamino)ethyl C₂₀H₂₁FN₄O₂ Enhances solubility and potential CNS activity due to tertiary amine
3w () Benzyl C₂₃H₂₀N₄O₃ Benzyl group increases lipophilicity, potentially reducing water solubility
3ae () Benzyl (with 4-methoxyphenyl) C₂₄H₂₃N₃O₃ Combines benzyl and methoxy for dual electronic effects
CID 3846891 () 3-Pyridinylmethyl C₂₂H₁₇ClN₄O₂ Pyridine ring introduces basicity and hydrogen-bonding potential

Key Observations :

  • Solubility: The dimethylaminoethyl group (target) likely improves aqueous solubility compared to benzyl (3w) or pyridinylmethyl (CID 3846891).
  • Biological Interactions: Pyridinylmethyl (CID 3846891) may engage in π-π stacking, while dimethylaminoethyl (target) could participate in ionic interactions .

Core Structure Variations

Compound Name Core Structure Molecular Formula Melting Point (°C) Yield Key Features
Target Compound Pyrano[3,2-c]pyridine C₂₀H₂₁FN₄O₂ N/A N/A Bicyclic system with fused pyran and pyridine rings
3d () Pyrano[2,3-d]pyrimidine C₁₆H₁₃FN₄O₂ 229–232 92% Pyrimidine core increases hydrogen-bonding capacity
6h () Pyrano[3,2-b]pyran C₂₃H₁₆ClN₃O₄ 232–236 N/A Additional pyran ring enhances planarity and conjugation

Key Observations :

  • Hydrogen Bonding : Pyrimidine-containing cores (3d) offer more hydrogen-bonding sites than pyridine (target).
  • Conjugation: Extended conjugation in pyrano-pyran systems (6h) may influence UV/Vis absorption properties .

Q & A

Q. What established synthetic routes are reported for this compound?

The compound is typically synthesized via multi-component reactions under reflux conditions. A common method involves reacting substituted pyridinones with malononitrile in the presence of sodium ethoxide under solvent-free conditions, yielding 86%–95% purity . Alternative routes include using ionic liquid catalysts (e.g., [Et3NH][HSO4]) to optimize reaction efficiency and reduce byproducts . Characterization often includes monitoring reaction progress via TLC and isolating products via crystallization.

Q. Which spectroscopic techniques are essential for structural validation?

Critical techniques include:

  • 1H/13C/19F NMR : To confirm substituent positions and fluorine integration .
  • HRMS : For verifying molecular weight and fragmentation patterns (e.g., calculated vs. observed m/z values) .
  • IR spectroscopy : To identify functional groups like nitriles (C≡N stretch at ~2180 cm⁻¹) and carbonyls (C=O at ~1665 cm⁻¹) .
  • X-ray crystallography : For resolving tautomeric forms and stereochemistry, supported by CCDC data .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield?

Use Design of Experiments (DoE) to evaluate variables like catalyst concentration, temperature, and solvent polarity. For example:

  • Catalyst screening : Sodium ethoxide vs. ionic liquids ([Et3NH][HSO4]) can influence reaction rates and regioselectivity .
  • Solvent-free vs. ethanol reflux : Solvent-free conditions reduce purification steps but may require longer reaction times (5–20 hours) .
  • Temperature gradients : Higher temperatures (80–100°C) accelerate cyclization but risk decomposition . Tabulate results using response surface methodology to identify optimal parameters .

Q. How to resolve contradictions in spectral data interpretation?

Discrepancies in NMR signals (e.g., tautomerism in pyranopyridine systems) can be addressed via:

  • Variable-temperature NMR : To observe dynamic equilibria between tautomers .
  • Comparative analysis : Cross-reference with analogous compounds (e.g., 7-amino-1,3-dimethyl derivatives) to assign ambiguous peaks .
  • DFT calculations : Predict chemical shifts and validate against experimental data .

Q. What strategies are used to evaluate biological activity?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, referencing protocols for pyridine derivatives .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess impact on potency .
  • Molecular docking : Screen against targets like EGFR or tubulin using software (AutoDock Vina) to predict binding affinity .

Q. How to validate crystal structures and address polymorphism?

  • X-ray diffraction : Refine data using SHELXL and validate via R-factor metrics (<0.05). Cross-check with CCDC entries (e.g., CCDC-971311) .
  • Thermal analysis (DSC/TGA) : Identify polymorphic transitions by monitoring melting points and decomposition profiles .

Q. How to design multi-component syntheses for derivatives?

Combine malononitrile, aryl aldehydes, and ammonium acetate in ethanol under reflux to generate analogs. For example:

  • 6-Amino-4-aryl derivatives : Substitute the 4-fluorophenyl group with electron-withdrawing (e.g., 2,6-dichlorophenyl) or donating (e.g., 4-methoxyphenyl) moieties to modulate electronic properties .
  • Thiophene/pyrazole hybrids : Introduce heterocycles via [3+2] cycloadditions to enhance solubility .

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